molecular formula C54H38 B12598219 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene CAS No. 643767-46-8

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene

Cat. No.: B12598219
CAS No.: 643767-46-8
M. Wt: 686.9 g/mol
InChI Key: YGJJHDDSZCJTPY-UHFFFAOYSA-N
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Description

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene is a complex aromatic compound characterized by its multiple phenyl groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Halogens, sulfuric acid, nitric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while oxidation can produce quinones.

Mechanism of Action

The mechanism of action of 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene is unique due to its highly substituted structure, which imparts distinct electronic properties and makes it suitable for specialized applications in materials science and organic electronics.

Properties

CAS No.

643767-46-8

Molecular Formula

C54H38

Molecular Weight

686.9 g/mol

IUPAC Name

1,2,3-triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene

InChI

InChI=1S/C54H38/c1-7-20-39(21-8-1)47-34-36-49(53(43-28-15-5-16-29-43)51(47)41-24-11-3-12-25-41)45-32-19-33-46(38-45)50-37-35-48(40-22-9-2-10-23-40)52(42-26-13-4-14-27-42)54(50)44-30-17-6-18-31-44/h1-38H

InChI Key

YGJJHDDSZCJTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC(=CC=C3)C4=C(C(=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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